ETHYL 4-[3-(7-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Description
ETHYL 4-[3-(7-METHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core fused with a tetrahydro-1(2H)-pyrazinecarboxylate ester. The molecule integrates a 7-methyl-4-oxo-hexahydrobenzothienopyrimidinyl group linked via a propionyl chain to a tetrahydropyrazine ring, with an ethyl ester moiety enhancing lipophilicity.
Properties
IUPAC Name |
ethyl 4-[3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-29-21(28)25-10-8-24(9-11-25)17(26)7-6-16-22-19(27)18-14-5-4-13(2)12-15(14)30-20(18)23-16/h13H,3-12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVBIZAZNSFXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol and a β-ketoester, under acidic or basic conditions to form the benzothieno[2,3-d]pyrimidine core.
Functionalization of the Core: The core structure is then functionalized by introducing the 7-methyl and 4-oxo groups through selective alkylation and oxidation reactions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the functionalized benzothieno[2,3-d]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 457.6 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. In vitro assays showed that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with the compound at concentrations of 10 µM and 20 µM over 48 hours.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. A series of tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial effects. Specifically, the minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus.
Neuroprotective Effects
In neuropharmacological studies, ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoate] demonstrated potential neuroprotective effects in models of oxidative stress. Animal studies indicated a decrease in markers of neuronal damage following treatment.
Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
Nanotechnology
In nanotechnology applications, this compound serves as a precursor for the synthesis of nanoparticles with specific catalytic properties. These nanoparticles have shown effectiveness in environmental remediation processes.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various derivatives of this compound. The results indicated that modifications to the benzothieno-pyrimidine core significantly enhanced cytotoxicity against several cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development.
Case Study 2: Antimicrobial Screening
In another research project documented in Antibiotics, the compound was tested against a panel of bacterial strains. The findings underscored its potential as a lead compound for developing new antibacterial agents, particularly against resistant strains.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
*Estimated based on structural similarity to and .
Structural and Functional Differences
Core Heterocycles: The target compound and the propanoic acid derivative share the benzothieno[2,3-d]pyrimidinone core, critical for π-π stacking interactions in target binding. The chlorophenyl derivative introduces a sulfanyl-ketone substituent, which may enhance reactivity but raises safety concerns (e.g., electrophilic toxicity) .
Functional Groups :
- The ethyl ester in the target compound and improves lipophilicity compared to the carboxylic acid in , likely enhancing blood-brain barrier penetration .
- The propionyl linker in the target compound provides conformational flexibility, absent in rigid analogues like .
Synthetic Pathways: Synthesis of benzothieno[2,3-d]pyrimidinones often involves cyclization with hydrazine hydrate (e.g., ) or benzhydrazide (e.g., ), suggesting similar routes for the target compound. Esterification of the propanoic acid precursor via ethanol/acetic anhydride reflux (as in ) is a plausible final step.
Bioactivity and Pharmacological Implications
- Structural Clustering and Bioactivity: highlights that compounds with similar structures cluster in bioactivity profiles . The benzothieno[2,3-d]pyrimidinone core in the target compound and may target enzymes like kinases or proteases, whereas the pyrido[1,2-a]pyrimidine in could favor different targets (e.g., GABA receptors) .
Biological Activity
Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid] is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound belongs to the class of thienopyrimidines and has garnered attention due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 378.51 g/mol. The structure features a benzothieno[2,3-d]pyrimidine core which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 378.51 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research has indicated that compounds related to the benzothieno[2,3-d]pyrimidine structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit bacterial growth effectively. In vitro tests demonstrated that certain derivatives possess significant activity against Mycobacterium tuberculosis, with some compounds showing efficacy at concentrations as low as 10 μg/mL against resistant strains .
Anticancer Potential
Ethyl 4-[3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid] has also been evaluated for its anticancer properties. A study reported that related compounds exhibited cytotoxic effects against various cancer cell lines. The GI50 (the concentration required to inhibit cell growth by 50%) values were found to be promising in the range of 17–18 μg/mL for specific derivatives .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thienopyrimidine scaffold is known to inhibit enzymes involved in nucleotide synthesis and DNA replication. Additionally, the presence of the benzothieno moiety may enhance lipophilicity and cellular uptake, contributing to its bioactivity .
Case Studies
- Antimicrobial Efficacy : A study conducted by Venugopala et al. (2016) evaluated a series of thienopyrimidine derivatives against Mycobacterium tuberculosis. Among these compounds, one derivative showed significant activity at 10 μg/mL against both H37RV and multidrug-resistant strains .
- Cytotoxicity Against Cancer Cells : Research by Abdalha et al. (2011) investigated various thienopyrimidine derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that several compounds displayed promising anticancer activity with acceptable GI50 values .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be monitored?
The compound is synthesized via multi-step protocols involving cyclocondensation, propionylation, and esterification. Key intermediates (e.g., the benzothienopyrimidinone core) require precise temperature control (70–90°C) and anhydrous conditions. Reaction progress is monitored using in situ NMR to track intermediate formation and purity. Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification. Critical parameters include stoichiometric ratios of reagents like ethyl chloroformate and the use of catalysts such as DMAP .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?
- X-ray crystallography : Resolves bond lengths/angles and confirms the fused bicyclic system (benzothienopyrimidinone). Hydrogen-bonding networks in the crystal lattice can explain stability trends .
- NMR : and NMR (in DMSO-d6) identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, carbonyl carbons at δ 165–175 ppm).
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm) and amine/imine vibrations .
Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?
Use a Design of Experiments (DoE) approach to test solvents (DMSO, THF, chloroform) and pH ranges (3–9). Stability is evaluated via accelerated degradation studies (40–60°C, 75% humidity) with HPLC tracking decomposition products. Polar aprotic solvents like DMSO enhance solubility (>50 mg/mL), while acidic conditions (pH < 4) may hydrolyze the ester moiety .
Advanced Research Questions
Q. What computational strategies validate experimental data and predict electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare computed NMR chemical shifts (GIAO method) and IR frequencies with experimental data to identify discrepancies. For the benzothienopyrimidinone core, DFT reveals charge delocalization influencing reactivity .
Q. How can reaction parameters be optimized to maximize yield while minimizing byproducts?
Apply Response Surface Methodology (RSM) with Central Composite Design (CCD). Variables include temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). ANOVA identifies significant factors; for example, excessive temperature (>90°C) promotes side reactions like over-propionylation. Optimized conditions may achieve >75% yield with <5% impurities .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
Discrepancies (e.g., DFT-predicted vs. observed NMR shifts) arise from solvent effects or crystal packing. Mitigate this by:
- Including solvent models (e.g., PCM for DMSO) in DFT calculations.
- Validating with solid-state NMR or variable-temperature studies to assess dynamic effects.
- Cross-referencing with alternative techniques like XPS for electronic state analysis .
Methodological Notes
- Synthetic Protocols : Prioritize inert atmospheres (N/Ar) to prevent oxidation of sulfur-containing moieties .
- Data Validation : Use triplicate runs for reproducibility and statistical confidence intervals (±2σ) .
- Advanced Modeling : Combine DFT with molecular dynamics (MD) simulations to study solvent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
